molecular formula C13H11N5O3 B2399868 3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 2580178-40-9

3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B2399868
CAS No.: 2580178-40-9
M. Wt: 285.263
InChI Key: DORWRPCCFLWZLS-UHFFFAOYSA-N
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Description

3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes an azido group, an isoindoline nucleus, and a piperidine-2,6-dione moiety

Properties

IUPAC Name

3-(5-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c14-17-16-8-2-1-7-6-18(13(21)9(7)5-8)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORWRPCCFLWZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Mechanism of Action

The mechanism of action of 3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development . The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the azido group in 3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione makes it particularly useful in click chemistry and bioconjugation applications. This distinguishes it from other similar compounds that may lack this functional group .

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